molecular formula C9H13N3O B13287130 2-(benzylamino)-N'-hydroxyethanimidamide

2-(benzylamino)-N'-hydroxyethanimidamide

Cat. No.: B13287130
M. Wt: 179.22 g/mol
InChI Key: WPISPMRCLDISQE-UHFFFAOYSA-N
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Description

2-(benzylamino)-N’-hydroxyethanimidamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylamino group and a hydroxyethanimidamide moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N’-hydroxyethanimidamide typically involves the reaction of benzylamine with ethyl chloroformate, followed by the addition of hydroxylamine. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 2-(benzylamino)-N’-hydroxyethanimidamide may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzylamino derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets. For instance, in the context of Alzheimer’s disease, the compound inhibits acetylcholinesterase and β-secretase, enzymes involved in the breakdown of acetylcholine and the formation of β-amyloid plaques, respectively . This dual inhibition helps in reducing the symptoms and progression of the disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylamino)-N’-hydroxyethanimidamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to inhibit multiple enzymes involved in Alzheimer’s disease makes it a promising candidate for further research and development.

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

2-(benzylamino)-N'-hydroxyethanimidamide

InChI

InChI=1S/C9H13N3O/c10-9(12-13)7-11-6-8-4-2-1-3-5-8/h1-5,11,13H,6-7H2,(H2,10,12)

InChI Key

WPISPMRCLDISQE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)CNC/C(=N/O)/N

Canonical SMILES

C1=CC=C(C=C1)CNCC(=NO)N

Origin of Product

United States

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